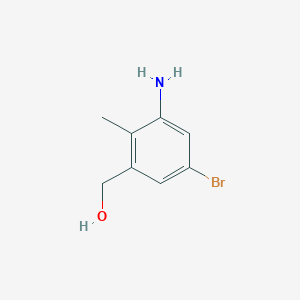

(3-amino-5-bromo-2-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIBUMRQNKOUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Strategies for 3 Amino 5 Bromo 2 Methylphenyl Methanol

Direct Synthetic Routes to Halogenated Aminomethylphenyl Compounds

Direct synthesis strategies aim to construct the target molecule by sequentially introducing the required functional groups onto a simpler aromatic core. These routes are often linear and depend on controlling the regiochemical outcome of aromatic substitution reactions.

Reduction Methodologies for Nitro-Substituted Aromatic Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This transformation is one of the most fundamental reactions in organic chemistry. sigmaaldrich.com For the synthesis of (3-amino-5-bromo-2-methylphenyl)methanol, this would typically involve the reduction of a precursor such as (5-bromo-2-methyl-3-nitrophenyl)methanol.

A wide array of reducing agents can accomplish this conversion, with the choice often depending on functional group tolerance, reaction conditions, and scale. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is highly efficient. sigmaaldrich.com Alternatively, metal-based reductions in acidic media, such as iron powder in the presence of an acid like acetic acid or an ammonium (B1175870) chloride solution, are widely used, especially on an industrial scale. sigmaaldrich.comchemicalbook.com More modern, metal-free approaches have also been developed, utilizing reagents like diboronic acid in water, which offers a greener alternative to traditional methods. organic-chemistry.org

Table 1: Comparison of Common Reagents for Nitroarene Reduction

| Reagent/System | Typical Conditions | Advantages | Considerations |

| H₂/Pd/C or PtO₂ | H₂ gas, various solvents (EtOH, EtOAc) | High yield, clean reaction | Flammable H₂ gas, potential for dehalogenation |

| Fe/NH₄Cl or Fe/HCl | Aqueous ethanol (B145695), heating | Inexpensive, robust | Requires acidic conditions, stoichiometric metal waste |

| SnCl₂/HCl | Concentrated HCl | Effective for many substrates | Stoichiometric tin waste, strongly acidic |

| NaBH₄/Catalyst | Various solvents, often with a catalyst | Mild conditions | May require a catalyst for nitro group reduction |

| B₂(OH)₄/H₂O | Water, 80°C | Metal-free, environmentally friendly | Slower reaction times, reagent cost |

Selective Bromination of Amino-2-methylphenylmethanols

Another direct approach involves the selective bromination of an aminophenylmethanol intermediate, such as (3-amino-2-methylphenyl)methanol. pharmaffiliates.comscbt.com However, this route presents significant regioselectivity challenges. The amino group is a powerful activating and ortho-, para-directing group, while the methyl group is a weaker activating ortho-, para-director.

In electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are highly favored. For a substrate like (3-amino-2-methylphenyl)methanol, the positions C4, C6, and C2 are activated by the amino group at C3. The C2 position is already substituted. Therefore, bromination would be strongly directed to the C4 and C6 positions. Achieving selective bromination at the C5 position, which is meta to the amino group, would be extremely difficult and likely result in low yields of the desired isomer amidst a mixture of other brominated products. This makes direct bromination an unfavorable strategy for the specific synthesis of the 5-bromo isomer.

Introduction of the Methyl Group via Directed Ortho Metalation or Coupling Reactions

Directed ortho metalation (DoM) offers a powerful method for achieving regioselective functionalization that might otherwise be difficult. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation and subsequent lithiation to the adjacent ortho position. wikipedia.org

In the context of synthesizing this compound, one could envision a strategy starting from a precursor like (3-amino-5-bromophenyl)methanol. The hydroxymethyl group (-CH₂OH) or a protected derivative can act as a DMG. illinois.edu The molecule would first be treated with an organolithium reagent, which would coordinate to the oxygen atom of the DMG. This directs the deprotonation specifically to the C2 position, creating an aryllithium intermediate. This intermediate can then be quenched with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the C2 position. The amino group would likely require protection (e.g., as a carbamate) to prevent it from interfering with the lithiation process.

Convergent Synthesis from Appropriately Substituted Starting Materials

Utilization of 3-Bromo-2-methylbenzaldehyde Derivatives

A plausible convergent route begins with 3-bromo-2-methylbenzaldehyde. chemicalbook.comnih.gov This commercially available starting material already contains the desired bromo and methyl substituents in the correct relative positions. The synthesis would proceed through the following conceptual steps:

Nitration: The aromatic ring is nitrated to introduce a nitro group. Based on the directing effects of the existing substituents (ortho/para-directing methyl vs. meta-directing aldehyde and bromo groups), nitration is expected to occur at the C5 or C3 position relative to the methyl group. The formation of 3-bromo-2-methyl-6-nitrobenzaldehyde (B6265983) has been reported, indicating that nitration can be directed ortho to the methyl group. uni.lu For the target compound, nitration would need to be directed to the position that becomes C3 in the final product.

Reduction: The resulting nitrobenzaldehyde intermediate would then undergo reduction. Both the nitro group and the aldehyde group must be reduced. This can often be achieved in a single step using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through a two-step process where the nitro group is first reduced to an amine, followed by the selective reduction of the aldehyde to the primary alcohol.

A patent describes a multi-step synthesis of 3-bromo-2-nitrobenzaldehyde, which is subsequently reduced to 3-bromo-2-nitrobenzyl alcohol using borane (B79455) tetrahydrofuran (B95107). google.com A final reduction of the nitro group would yield the corresponding aminobenzyl alcohol.

Approaches Involving Methyl 3-Amino-5-bromo-2-methylbenzoate Intermediates

Perhaps the most logical and well-documented conceptual pathway proceeds through the key intermediate, methyl 3-amino-5-bromo-2-methylbenzoate. sigmaaldrich.comsaflikpharma.comsynquestlabs.com

This intermediate can be synthesized by the reduction of its nitro precursor, methyl 5-bromo-2-methyl-3-nitrobenzoate. A reported procedure for this conversion uses iron powder and ammonium chloride in an ethanol/water mixture at 90°C, affording the desired amino-benzoate in high yield (99.1%). chemicalbook.com

The final step in the synthesis is the reduction of the methyl ester functional group to a primary alcohol. This transformation can be readily accomplished using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is the classic reagent for this purpose. Alternatively, borane complexes, such as borane dimethyl sulfide (B99878) (BMS), are also highly effective for reducing carboxylic esters to alcohols and have been used in the synthesis of a structurally similar compound, (2-amino-3-bromo-5-methylphenyl)methanol, from its corresponding benzoic acid. This final reduction step converts methyl 3-amino-5-bromo-2-methylbenzoate directly into the target molecule, this compound.

Construction of the Phenylmethanol Scaffold with Pre-existing Substituents

A common and direct strategy for the synthesis of this compound involves the late-stage introduction of the hydroxymethyl group onto a benzene (B151609) ring that already bears the requisite amino, bromo, and methyl substituents. This approach relies on the reduction of a suitable carbonyl-containing precursor, such as a benzoic acid, ester, or aldehyde.

A highly relevant precursor for this strategy is methyl 3-amino-5-bromo-2-methylbenzoate. The synthesis of this ester begins with the nitration of a substituted toluene, followed by bromination and subsequent reduction of the nitro group to an amine. The final step to obtain the target phenylmethanol is the reduction of the methyl ester group.

A typical reduction procedure would involve dissolving methyl 3-amino-5-bromo-2-methylbenzoate in a suitable solvent, such as ethanol or tetrahydrofuran (THF), and treating it with a reducing agent. For the reduction of an ester to an alcohol, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is generally required. The reaction is typically carried out at a low temperature, such as 0 °C, and then allowed to warm to room temperature.

An analogous procedure has been documented for the synthesis of 2-amino-5-bromobenzyl alcohol from 2-amino-5-bromobenzoic acid using LiAlH₄ in dry THF. orgsyn.org In this reported synthesis, the reaction mixture is cooled in an ice bath before the addition of the reducing agent, and after the reaction is complete, it is quenched by the slow addition of water. orgsyn.org A similar approach involves the reduction of an aldehyde. For instance, the synthesis of 3,5-dibromo-2-aminobenzaldehyde has been achieved, which could then be reduced to the corresponding benzyl (B1604629) alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). google.com

The general steps for the synthesis of this compound via the reduction of a pre-substituted precursor are outlined in the table below.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Esterification | Methanol (B129727), Acid catalyst | 3-amino-5-bromo-2-methylbenzoic acid | Methyl 3-amino-5-bromo-2-methylbenzoate |

| 2 | Reduction | LiAlH₄ in THF, 0 °C to RT | Methyl 3-amino-5-bromo-2-methylbenzoate | This compound |

This method is advantageous as it utilizes readily available starting materials and well-established chemical transformations. The primary challenge lies in ensuring the chemoselectivity of the reduction, particularly in the presence of other reducible functional groups.

Advanced and Emerging Synthetic Methodologies

To enhance synthetic efficiency and explore novel molecular architectures, researchers are continuously developing advanced synthetic methods. These include metal-catalyzed cross-coupling reactions, multi-component reactions, and intramolecular cyclizations.

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. wiley.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a Suzuki-Miyaura reaction could be envisioned at various stages. For instance, a suitably protected aminoboronic acid could be coupled with a dibromo-methyl-substituted benzene derivative to introduce the amino group. Alternatively, a bromo-substituted aniline (B41778) could undergo coupling with a methylboronic acid.

Recent studies have demonstrated the feasibility of Suzuki-Miyaura cross-coupling reactions on unprotected ortho-bromoanilines, which is particularly relevant to the synthesis of the target molecule. nih.gov This avoids the need for protection and deprotection steps for the amino group, thus streamlining the synthetic sequence. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the bromoaniline with a boronic acid or ester. nih.gov A variety of functional groups have been shown to be tolerated in such reactions. nih.gov

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

While a direct application to the synthesis of this compound is not explicitly reported, the principles of Suzuki-Miyaura and other cross-coupling reactions offer a versatile platform for assembling the substituted aromatic core from simpler precursors.

| Coupling Partners | Catalyst System | Product |

| 3-Amino-5-bromo-2-methylphenyl boronic acid + Halide | Pd catalyst, ligand, base | (3-amino-5-bromo-2-methylphenyl)-R |

| 3-Bromo-2-methylaniline + Methylboronic acid | Pd catalyst, ligand, base | 3,x-Dimethylaniline derivative |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov MCRs are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity. mdpi.com

While a specific MCR for the direct synthesis of this compound is not documented, the principles of MCRs can be applied to construct the core structure or related compounds. For example, three-component reactions involving 2-aminobenzyl alcohols, aldehydes, and other nucleophiles have been developed for the synthesis of various N-heterocycles. researchgate.netresearchgate.net These reactions often proceed through the in-situ formation of an imine from the aminobenzyl alcohol, which then undergoes further reaction.

A hypothetical MCR approach to a precursor of this compound could involve the reaction of a substituted aniline, an aldehyde, and a third component to rapidly assemble the desired substitution pattern. For instance, the A³-coupling (aldehyde-alkyne-amine) is a well-known MCR for the synthesis of propargylamines, which can be initiated from benzyl alcohols. csic.es

| Reaction Type | Reactants | Potential Product Class |

| Mannich Reaction | Aldehyde, Amine, Enolizable carbonyl | β-Amino carbonyl compounds |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamides |

| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Allylic amines |

Adapting these MCRs to the specific substituents of the target molecule would require careful selection of starting materials and reaction conditions.

Intramolecular cyclization reactions are powerful strategies for the construction of cyclic molecules, including those containing aromatic rings. These reactions can be used to form heterocyclic systems or to create fused ring structures.

In the context of the target molecule, intramolecular cyclization could be employed to synthesize a precursor containing the desired substitution pattern. For example, a suitably functionalized acyclic precursor could be designed to undergo a ring-closing reaction to form the substituted benzene ring.

While not directly leading to this compound, related intramolecular cyclizations have been reported. For instance, the intramolecular cyclization of m-homoprenylphenols has been used to generate bicyclic skeletons. nih.gov Another example is the intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule to form a lactone. youtube.com

The application of such strategies to the synthesis of this compound would likely involve the design of a precursor with appropriate functional groups that can react intramolecularly to form a key bond in the aromatic ring or to introduce a specific substituent through a cyclization-opening sequence.

| Cyclization Type | Precursor Functional Groups | Resulting Structure |

| Friedel-Crafts Alkylation | Halide and Aromatic Ring | Fused or spirocyclic system |

| Aldol Condensation | Two carbonyl groups | α,β-Unsaturated carbonyl |

| Dieckmann Condensation | Two ester groups | β-Keto ester |

The development of such a route would represent a novel and potentially efficient approach to this class of compounds.

Mechanistic Investigations of Reactions Involving 3 Amino 5 Bromo 2 Methylphenyl Methanol

Reaction Pathway Elucidation and Identification of Key Intermediates

The elucidation of reaction pathways for (3-amino-5-bromo-2-methylphenyl)methanol primarily involves considering the reactivity of its functional groups: the nucleophilic amino group, the electrophilic benzylic alcohol, and the substituted aromatic ring. A significant reaction pathway for this class of compounds is intramolecular cyclization, often leading to the formation of heterocyclic structures.

One plausible pathway involves the acid-catalyzed intramolecular cyclization. In the presence of an acid, the hydroxyl group of the methanol (B129727) moiety can be protonated, forming a good leaving group (water). This is followed by an intramolecular nucleophilic attack by the amino group onto the benzylic carbon. The resulting cyclized intermediate would then undergo deprotonation to yield a dihydro-isoindole derivative.

Key Intermediates in a Plausible Intramolecular Cyclization:

Protonated Alcohol: The initial intermediate formed upon reaction with an acid catalyst.

Benzylic Cation: Formed upon the departure of the water molecule. The stability of this cation is influenced by the electronic effects of the ring substituents.

Cyclized Ammonium (B1175870) Ion: The product of the intramolecular nucleophilic attack of the amino group.

Final Heterocyclic Product: The neutral product formed after deprotonation.

Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the identification of such transient intermediates. nih.gov For instance, the disappearance of the O-H stretch and the appearance of new N-H and C-N stretches in the IR spectrum would provide evidence for the cyclization process.

Another potential reaction pathway is the oxidation of the methanol group to an aldehyde or a carboxylic acid. This can be achieved using various oxidizing agents. The resulting carbonyl compound can then participate in further reactions, such as condensations or the formation of imines with the amino group.

Analysis of Transition States and Energy Profiles

The analysis of transition states and their corresponding energy profiles provides a deeper understanding of the reaction kinetics and thermodynamics. Computational chemistry, employing methods like Density Functional Theory (DFT), is a powerful tool for these investigations. fao.org

For the proposed intramolecular cyclization, the rate-determining step is likely the formation of the benzylic cation or the subsequent nucleophilic attack. The energy barrier for this step would be significantly influenced by the substituents on the aromatic ring. The electron-donating methyl group at the ortho position can stabilize the positive charge of the benzylic cation through hyperconjugation and inductive effects. Conversely, the electron-withdrawing bromine atom at the meta position (relative to the forming cation) would have a destabilizing effect, thus increasing the activation energy.

A hypothetical energy profile for the intramolecular cyclization would show the relative energies of the reactants, transition states, intermediates, and products. The highest point on this profile would correspond to the transition state of the rate-determining step.

Table 1: Hypothetical Relative Energies of Species in Intramolecular Cyclization

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0 | This compound |

| Transition State 1 | +20-30 | Formation of the benzylic cation |

| Intermediate | +5-10 | Benzylic cation |

| Transition State 2 | +10-15 | Nucleophilic attack by the amino group |

| Product | -5-10 | Cyclized product |

Note: These values are illustrative and would need to be confirmed by computational studies.

Influence of Catalysts and Reaction Conditions on Selectivity and Efficiency

Catalysts and reaction conditions play a crucial role in directing the outcome of reactions involving this compound, influencing both selectivity and efficiency.

Catalyst Influence:

Acid Catalysts: As previously mentioned, acids like sulfuric acid or p-toluenesulfonic acid can promote intramolecular cyclization by facilitating the formation of the benzylic cation. The choice of acid and its concentration can affect the reaction rate and the formation of side products.

Metal Catalysts: Transition metal catalysts, such as those based on palladium, copper, or ruthenium, are often employed for cross-coupling reactions. researchgate.net For instance, the bromine atom on the aromatic ring can be a handle for Suzuki or Buchwald-Hartwig coupling reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The choice of ligand on the metal center is critical for achieving high selectivity and efficiency.

Oxidation Catalysts: Reagents like manganese dioxide (MnO2) or Dess-Martin periodinane can selectively oxidize the primary alcohol to an aldehyde without affecting the amino group. The choice of oxidant and reaction conditions (temperature, solvent) is key to preventing over-oxidation to the carboxylic acid.

Reaction Conditions:

Temperature: Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts. For sensitive reactions like intramolecular cyclizations, careful temperature control is necessary.

Solvent: The polarity of the solvent can significantly influence the reaction pathway. Polar protic solvents can stabilize charged intermediates, such as the benzylic cation, thereby favoring SN1-type reactions. Aprotic solvents might favor other mechanisms.

Concentration: In bimolecular reactions, the concentration of the reactants will directly affect the reaction rate. For intramolecular reactions, dilution can sometimes be used to favor the desired cyclization over intermolecular side reactions.

Table 2: Effect of Catalysts on the Transformation of this compound

| Catalyst | Reactant Partner | Major Product Type | Plausible Mechanism |

| H₂SO₄ | - | Dihydro-isoindole derivative | Intramolecular Electrophilic Substitution |

| Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivative | Suzuki Coupling |

| MnO₂ | - | 3-amino-5-bromo-2-methylbenzaldehyde | Oxidation |

| CuI/Ligand | Amine | N-arylated product | Buchwald-Hartwig Amination |

Kinetic Studies for Rate-Determining Step Identification

Kinetic studies are essential for determining the rate law of a reaction and identifying the rate-determining step. nih.govrsc.org For reactions involving this compound, the rate of reaction can be monitored by techniques such as UV-Vis spectroscopy (by observing the change in absorbance of a chromophore), HPLC, or GC (by measuring the concentration of reactant or product over time).

For the proposed acid-catalyzed intramolecular cyclization, a plausible rate law might be:

Rate = k[this compound][H⁺]

This would suggest that the reaction is first order with respect to both the substrate and the acid catalyst, consistent with a mechanism where the protonation of the alcohol is a pre-equilibrium step and the formation of the benzylic cation is the rate-determining step.

To confirm this, a series of experiments would be conducted where the initial concentration of one reactant is varied while the other is kept constant. The effect on the initial reaction rate would then reveal the order of the reaction with respect to that reactant.

Table 3: Hypothetical Kinetic Data for Intramolecular Cyclization

| [Substrate] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

The data in this hypothetical table would indicate a first-order dependence on both the substrate and the acid.

Stereochemical Considerations in Synthetic Transformations

The stereochemistry of reactions involving this compound is particularly relevant when the benzylic carbon becomes a stereocenter. This can occur, for example, if the starting material is chiral or if a new stereocenter is created during the reaction.

If the starting this compound is enantiomerically pure, its reactions can proceed with either retention, inversion, or racemization of the stereochemistry at the benzylic position.

SN2 Reactions: If the hydroxyl group is first converted to a good leaving group (e.g., a tosylate), a subsequent nucleophilic substitution by an external nucleophile would likely proceed via an SN2 mechanism, resulting in an inversion of configuration at the benzylic carbon.

SN1 Reactions: In contrast, if the reaction proceeds through a planar benzylic cation intermediate, as in the acid-catalyzed cyclization, the nucleophile (in this case, the internal amino group) can attack from either face of the carbocation. This would lead to a racemic or diastereomeric mixture of products, depending on whether other stereocenters are present in the molecule.

The use of chiral catalysts or reagents can be employed to control the stereochemical outcome of reactions. For instance, asymmetric hydrogenation of a ketone precursor could yield enantiomerically enriched this compound. nih.gov Subsequent stereospecific reactions could then transfer this chirality to the final product.

Reactivity Profiles and Transformational Pathways of 3 Amino 5 Bromo 2 Methylphenyl Methanol

Chemical Reactivity of the Amino Group

The amino group is a powerful activating group on the aromatic ring and a nucleophilic center in its own right. Its reactivity is modulated by the electronic effects of the other substituents.

Electrophilic Aromatic Substitution Directed by the Amino Functionality

The amino group is a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the positions ortho and para to the amino group in (3-amino-5-bromo-2-methylphenyl)methanol are already substituted. The positions available for substitution are C4 and C6. The directing effects of the existing substituents will determine the regioselectivity of further electrophilic attack.

The amino group strongly activates the C4 and C6 positions. The methyl group provides weak activation, primarily at its ortho (C3, which is blocked) and para (C5, which is blocked) positions, and to a lesser extent at its meta position (C4 and C6). The bromo group is a deactivating, yet ortho-, para-director. It deactivates the ring towards electrophilic attack but would direct incoming electrophiles to its ortho (C4 and C6) and para (which is blocked) positions.

Considering the combined electronic and steric effects, electrophilic substitution is most likely to occur at the C4 and C6 positions. The strong activating and directing effect of the amino group is the dominant factor. To avoid polysubstitution and other side reactions often associated with highly activated anilines, the amino group can be protected, for example, as an acetamide (B32628). This moderates the activating effect and allows for more controlled substitutions. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Notes |

| Br₂/FeBr₃ | 3-Amino-4,5-dibromo-2-methylphenyl)methanol and/or (3-Amino-5,6-dibromo-2-methylphenyl)methanol | The amino group's strong activation may lead to polysubstitution. Protection of the amino group is recommended for monosubstitution. libretexts.org |

| HNO₃/H₂SO₄ | (3-Amino-5-bromo-2-methyl-4-nitrophenyl)methanol and/or (3-Amino-5-bromo-2-methyl-6-nitrophenyl)methanol | The reaction needs to be carried out under carefully controlled conditions to avoid oxidation of the starting material. |

| SO₃/H₂SO₄ | 2-Amino-4-bromo-3-methyl-5-(hydroxymethyl)benzenesulfonic acid and/or 4-Amino-2-bromo-5-methyl-3-(hydroxymethyl)benzenesulfonic acid | Sulfonation is a reversible process. |

| R-Cl/AlCl₃ | Friedel-Crafts alkylation is generally not successful with anilines due to the amino group complexing with the Lewis acid catalyst. libretexts.org | Protection of the amino group as an amide allows for successful Friedel-Crafts reactions. libretexts.org |

| R-COCl/AlCl₃ | Friedel-Crafts acylation is generally not successful with anilines for the same reason as alkylation. libretexts.org | Protection of the amino group as an amide allows for successful Friedel-Crafts reactions. libretexts.org |

Acylation and Alkylation Reactions at the Nitrogen Center

The nitrogen atom of the primary amino group is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation: The amino group can be easily acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide. quora.com This transformation is often employed as a protection strategy for the amino group to moderate its reactivity during other synthetic steps, such as electrophilic aromatic substitution. libretexts.orgyoutube.com The resulting acetamide is generally a crystalline solid, which can facilitate purification. libretexts.org The acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amine. youtube.com

Alkylation: N-alkylation of anilines can be achieved with various alkylating agents. For instance, the reaction with alkyl halides can lead to mono- and di-alkylated products. Catalytic methods using alcohols as alkylating agents, often employing ruthenium or iridium complexes, represent a greener approach to N-alkylation. nih.govrsc.orgrsc.org The reactivity in these transformations can be influenced by the steric and electronic nature of both the aniline (B41778) and the alkylating agent. acs.orgorganic-chemistry.org

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, collectively known as Sandmeyer and related reactions.

These transformations allow for the replacement of the amino group with a variety of other functional groups, providing a powerful tool for the synthesis of diverse derivatives.

Table 2: Potential Transformations of the Diazonium Salt of this compound

| Reagent | Product Functional Group | Reaction Name |

| CuCl | -Cl | Sandmeyer Reaction |

| CuBr | -Br | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| KI | -I | Sandmeyer-type Reaction |

| H₂O, Δ | -OH | Hydrolysis |

| HBF₄, Δ | -F | Balz-Schiemann Reaction |

| H₃PO₂ | -H | Deamination |

| Ar-H | -N=N-Ar | Azo coupling |

Chemical Reactivity of the Hydroxymethyl Group

The hydroxymethyl group is a primary benzylic alcohol, and its reactivity is characteristic of this functional group.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 3-amino-5-bromo-2-methylbenzaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are commonly used for this purpose. A chemoselective method for the oxidation of aminobenzyl alcohols to amino aldehydes using a CuI/DMAP/TEMPO catalytic system under an oxygen atmosphere has been reported, which is notable for its mild conditions and tolerance of the amino group. nih.govd-nb.infonih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid, yielding 3-amino-5-bromo-2-methylbenzoic acid. A two-step, one-pot procedure involving an initial copper-catalyzed aerobic oxidation to the aldehyde, followed by a Lindgren oxidation with sodium chlorite, can also be employed for the conversion of benzylic alcohols to carboxylic acids. tandfonline.comrasayanjournal.co.in

Esterification and Etherification for Protecting Group Strategies or New Derivative Synthesis

The hydroxyl group of the hydroxymethyl moiety can undergo esterification and etherification reactions to form a variety of derivatives or to serve as a protecting group.

Esterification: The alcohol can be esterified by reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. youtube.com This reaction is often catalyzed by an acid. For amino alcohols, direct esterification with a carboxylic acid can sometimes lead to the formation of an amide as a side product. google.com To favor esterification, the amino group can be protonated by using a sulfonic acid salt of the amino alcohol. google.com Alternatively, the esterification can be performed under conditions that are selective for the alcohol, for instance, through enzymatic catalysis. nih.govpearson.com

Etherification: The hydroxyl group can be converted into an ether, which is a common strategy for protecting alcohols. uwindsor.cachemistrysteps.comnih.gov A widely used method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride to form an alkoxide, which is then reacted with an alkyl halide. organic-chemistry.org For substrates with sensitive functional groups, alternative methods under neutral or acidic conditions are available. organic-chemistry.org Benzyl (B1604629) ethers are a popular choice for protecting alcohols as they are stable under many reaction conditions and can be selectively removed by hydrogenolysis. jk-sci.comwikipedia.org

Table 3: Common Protecting Groups for the Hydroxymethyl and Amino Groups

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Hydroxymethyl (-CH₂OH) | Silyl ether | TBDMS, TIPS | R₃SiCl, imidazole | F⁻ (e.g., TBAF) |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | |

| Tetrahydropyranyl ether | THP | Dihydropyran, H⁺ | Aqueous acid | |

| Amino (-NH₂) | Acetyl | Ac | Ac₂O, pyridine (B92270) | Acid or base hydrolysis |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA) | |

| Carbobenzyloxy | Cbz | CbzCl, base | H₂, Pd/C |

Substitution Reactions at the Benzylic Carbon

The benzylic alcohol group is a key reactive site in this compound. The hydroxyl group can be transformed into various other functional groups through substitution reactions. These reactions are often facilitated by the stability of the intermediate benzylic carbocation, which is resonance-stabilized by the adjacent benzene (B151609) ring. vaia.com This increased stability makes the benzylic position more susceptible to nucleophilic substitution compared to a standard primary alcohol.

Common transformations include the conversion of the alcohol to the corresponding benzylic halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzylic halide is a highly valuable intermediate, primed for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities such as ethers, esters, and amines.

Furthermore, the benzylic alcohol can undergo oxidation to furnish the corresponding aldehyde or carboxylic acid. This transformation is typically achieved using a variety of oxidizing agents, with the choice of reagent determining the final oxidation state. For instance, milder oxidants like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) would selectively yield the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid would lead to the carboxylic acid.

Table 1: Potential Transformations at the Benzylic Carbon

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 1-bromo-3-(chloromethyl)-2-methyl-5-aminobenzene | Halogenation |

| This compound | Pyridinium chlorochromate (PCC) | 3-amino-5-bromo-2-methylbenzaldehyde | Oxidation to Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 3-amino-5-bromo-2-methylbenzoic acid | Oxidation to Carboxylic Acid |

Chemical Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is another critical handle for molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions or metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. nih.gov This method is highly versatile and tolerant of many functional groups, including the amino and hydroxyl groups present in the molecule, often without the need for protecting groups. nih.govrsc.org A variety of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at the 5-position of the ring. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base and is a key method for the vinylation of aryl halides. wikipedia.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a highly general method for the synthesis of aryl amines and would allow for the introduction of a second, different amino group onto the aromatic ring. wikipedia.org The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates. ias.ac.in

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System (General) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ / Base (e.g., K₂CO₃, K₃PO₄) | (3-amino-2-methyl-5-R-phenyl)methanol |

| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base (e.g., Et₃N) | (3-amino-2-methyl-5-vinyl-phenyl)methanol derivative |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) / Base (e.g., NaOt-Bu) | (5-(R¹R²-amino)-3-amino-2-methylphenyl)methanol |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging as aromatic rings are electron-rich and resist attack by nucleophiles. wikipedia.org Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. wikipedia.org

A more synthetically useful pathway is the metal-halogen exchange . This reaction involves treating the aryl bromide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgharvard.edu This process replaces the bromine atom with a metal (most commonly lithium), generating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the 5-position. Care must be taken due to the presence of acidic protons (from the alcohol and amine), which may require protection or the use of excess alkyllithium reagent. nih.gov

Table 3: Functionalization via Metal-Halogen Exchange

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Final Product |

|---|---|---|---|

| n-Butyllithium | (3-amino-5-lithio-2-methylphenyl)methanol | Carbon dioxide (CO₂) | 3-amino-5-carboxy-2-methylphenyl)methanol |

| n-Butyllithium | (3-amino-5-lithio-2-methylphenyl)methanol | Formaldehyde (B43269) (HCHO) | (3-amino-5-(hydroxymethyl)-2-methylphenyl)methanol |

| n-Butyllithium | (3-amino-5-lithio-2-methylphenyl)methanol | Dimethylformamide (DMF) | 3-amino-5-formyl-2-methylbenzaldehyde |

Reactivity of the Aromatic Ring System

The substituents already present on the benzene ring—the amino, methyl, and hydroxymethyl groups—govern the regioselectivity of further reactions on the ring itself.

The amino group (-NH₂) and, to a lesser extent, the hydroxymethyl group (-CH₂OH) can act as directed metalation groups (DMGs). wikipedia.orgorganic-chemistry.org A DMG coordinates to an organolithium reagent, directing the deprotonation (lithiation) to a specific ortho position. wikipedia.org In this compound, the powerful amino group is expected to direct lithiation to the C4 position. The resulting aryllithium species can then react with electrophiles to introduce a substituent specifically at this site. For this strategy to be effective, the amino group might first be protected (e.g., as a carbamate) to prevent side reactions and enhance its directing ability. uwindsor.ca

Table 4: Potential Directed Aromatic Functionalization

| Directing Group | Position of Lithiation | Electrophile (E⁺) | Potential Product |

|---|---|---|---|

| Amino (-NH₂) / Protected Amine | C4 | Iodine (I₂) | (3-amino-5-bromo-4-iodo-2-methylphenyl)methanol |

| Amino (-NH₂) / Protected Amine | C4 | Trimethylsilyl chloride (TMSCl) | (3-amino-5-bromo-2-methyl-4-(trimethylsilyl)phenyl)methanol |

The 1,2-amino alcohol functionality on the ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, most notably quinolines. The Friedländer annulation and its variations allow for the construction of the quinoline (B57606) core by reacting a 2-aminobenzyl alcohol with a ketone or aldehyde. researchgate.netrsc.org In these reactions, the 2-aminobenzyl alcohol is first oxidized in situ to the corresponding amino aldehyde, which then undergoes condensation with the carbonyl partner, followed by cyclization and dehydration to form the quinoline ring. researchgate.netacs.org The specific substitution pattern of the final quinoline product can be controlled by the choice of the coupling partner. acs.orgorganic-chemistry.org This approach provides a convergent and efficient route to highly substituted quinolines, which are important scaffolds in medicinal chemistry. rsc.org

Table 5: Heterocycle Formation via Annulation

| Reactant(s) | Catalyst/Conditions | Heterocyclic Product |

|---|---|---|

| Ketone (R¹COR²) | Base or Transition Metal Catalyst | 6-bromo-7-methyl-2-R¹-3-R²-quinoline |

| Aldehyde (RCHO), DMSO | Heat | 6-bromo-7-methyl-3-R-quinoline |

| α,β-Unsaturated Ketone | Iridium Catalyst / Base | Substituted 6-bromo-7-methylquinoline |

Derivatization Approaches for 3 Amino 5 Bromo 2 Methylphenyl Methanol

Strategic Functional Group Interconversions of the Amino Moiety

The primary amino group on the aniline (B41778) core is a highly reactive site, enabling numerous functional group interconversions. libretexts.org Its electron-donating nature strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution. allen.inchemistrysteps.com However, this high reactivity can sometimes be a drawback, leading to multiple substitutions. libretexts.orglibretexts.org

A key strategy to control this reactivity is the protection of the amino group, most commonly through acetylation to form an acetamide (B32628). libretexts.orgbyjus.com The resulting amido group is less activating than the amino group because the nitrogen's lone pair of electrons is delocalized by the adjacent carbonyl group. libretexts.orgbyjus.com This moderation allows for more selective reactions, such as monosubstitution, before the protecting group is removed via hydrolysis to restore the free amine. libretexts.org

Beyond protection, the amino group can undergo several important transformations:

Diazotization: Primary arylamines react with nitrous acid (HNO₂) to form stable arenediazonium salts (Ar−N₂⁺X⁻). libretexts.org These salts are exceptionally versatile intermediates, as the diazonio group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions. libretexts.orglibretexts.org This allows for the introduction of groups such as -OH, -CN, -F, -Cl, and -I.

Sulfonamide Formation: The amino group can react with sulfonyl chlorides to form sulfonamides. This reaction is a cornerstone in the synthesis of sulfa drugs and other biologically active molecules. libretexts.org

Alkylation and Acylation: The amino group can be directly alkylated or acylated to form secondary or tertiary amines and amides, respectively, thereby modifying the steric and electronic properties of the molecule.

Table 1: Key Derivatization Reactions of the Amino Group

| Reaction Type | Reagents | Product Functional Group | Purpose |

| Acetylation (Protection) | Acetic anhydride (B1165640), Pyridine (B92270) | Acetanilide | Moderate reactivity for controlled electrophilic substitution. libretexts.org |

| Diazotization | Nitrous Acid (HNO₂) | Arenediazonium Salt | Versatile intermediate for substitution with various nucleophiles. libretexts.org |

| Sulfonamide Formation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Introduce sulfonamide moiety for biological or chemical applications. libretexts.org |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Modify basicity, steric hindrance, and nucleophilicity. |

| N-Arylation | Aryl Halide, Palladium Catalyst | Diaryl Amine | Form complex amine structures via cross-coupling. organic-chemistry.org |

Modifications of the Hydroxymethyl Group for Varied Chemical Properties

The primary benzylic alcohol (hydroxymethyl group) is another key site for derivatization, allowing for significant alterations to the molecule's polarity, lipophilicity, and potential for hydrogen bonding.

Esterification: The hydroxymethyl group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. vedantu.com This transformation is often catalyzed by an acid. vedantu.com Esterification can be used to introduce a vast array of functional groups, thereby tuning the molecule's properties. For instance, direct esterification with various carboxylic acids can be achieved under mild conditions. rsc.orgrsc.org Niobium(V) chloride has also been shown to be an effective catalyst for the direct esterification of benzyl (B1604629) alcohol. nih.gov

Etherification: Conversion of the alcohol to an ether, typically via the Williamson ether synthesis, involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. This modification replaces the protic hydroxyl group with a less polar ether linkage, which can impact solubility and biological interactions.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the reagents and conditions used. This introduces new reactive carbonyl or carboxyl functionalities for further synthetic elaboration.

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), converting the alcohol into a more reactive benzylic halide.

Table 2: Derivatization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents | Product Functional Group | Purpose |

| Esterification | Carboxylic Acid/Acid Chloride | Ester | Modify polarity and introduce diverse functional groups. vedantu.comrsc.org |

| Etherification | Base, Alkyl Halide | Ether | Remove hydrogen-bond donor, increase lipophilicity. |

| Oxidation (to Aldehyde) | PCC, DMP | Aldehyde | Introduce an electrophilic carbonyl for further reactions. |

| Oxidation (to Carboxylic Acid) | KMnO₄, CrO₃ | Carboxylic Acid | Introduce an acidic group for salt formation or amide coupling. |

| Halogenation | SOCl₂, PBr₃ | Benzyl Halide | Create a reactive site for nucleophilic substitution. vanderbilt.edu |

Targeted Derivatization of the Bromine Atom for Advanced Chemical Scaffolds

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the construction of complex molecular architectures from the (3-amino-5-bromo-2-methylphenyl)methanol core.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.govyoutube.com It is highly versatile, tolerates a wide range of functional groups, and can be used to introduce alkyl, alkenyl, or other aryl groups. nih.govlibretexts.org The reaction is robust and can be performed even with unprotected anilines, making it highly suitable for this substrate. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. libretexts.orgwikipedia.org It is a go-to method for synthesizing complex arylamines and has seen extensive development to broaden its substrate scope and improve reaction conditions. organic-chemistry.orgthieme-connect.com This reaction could be used to link the core molecule to other amine-containing structures.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, introducing an alkynyl substituent onto the aromatic ring.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

Table 3: Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura nih.gov | Boronic Acid/Ester (R-B(OH)₂) | C-C | Pd Catalyst, Base | Biaryl or Alkyl-Aryl |

| Buchwald-Hartwig libretexts.org | Amine (R₂NH) | C-N | Pd Catalyst, Ligand, Base | Aryl Amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd/Cu Catalyst, Base | Aryl Alkyne |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd Catalyst, Base | Aryl Alkene |

Derivatization for Enhanced Analytical Detection and Characterization

Chemical derivatization is a powerful strategy to improve the detection and separation of analytes in complex mixtures. For this compound and its metabolites, derivatization can overcome challenges related to poor ionization in mass spectrometry or inadequate separation in chromatography.

Mass spectrometry (MS) detection, particularly with electrospray ionization (ESI), can be challenging for small, neutral molecules. Derivatization can significantly enhance ionization efficiency.

Introducing a Permanent Charge: Reagents that add a permanently charged moiety, such as a quaternary ammonium (B1175870) group, are highly effective. These "charge-tagging" reagents react with the amino or hydroxyl group, ensuring the derivative carries a positive charge regardless of pH, which dramatically improves ESI-MS sensitivity. A labeling reagent that adds a permanent positive charge has been shown to enhance peptide ionization efficiency by roughly 10-fold. nih.gov

Increasing Basicity and Hydrophobicity: Derivatizing the amino and carboxyl groups of amino acids with 1-bromobutane (B133212) has been shown to improve their hydrophobicity and basicity. nih.gov This leads to highly sensitive detection in LC-MS/MS. nih.gov A similar strategy could be applied to this compound, targeting the amino and hydroxyl groups to improve positive ion formation.

Charge Inversion: For complex biological matrices, charge inversion ion/ion reactions can reduce chemical noise. nih.gov While the analyte is derivatized to hold a specific charge, interfering matrix ions can be neutralized, leading to cleaner spectra and lower detection limits. nih.gov

Derivatization can alter a molecule's properties to improve its behavior in chromatographic systems, such as High-Performance Liquid Chromatography (HPLC).

Altering Polarity: For reversed-phase HPLC, increasing the hydrophobicity of a polar analyte can improve its retention and separation from other polar compounds. Esterification of the hydroxyl group or acylation of the amino group with a long alkyl chain can achieve this.

Introducing a UV-Active or Fluorescent Tag: If detection sensitivity is low, the molecule can be derivatized with a chromophore or fluorophore. Reagents like 3,5-dinitrobenzoyl chloride react with amines and alcohols to produce derivatives with strong UV absorbance, which are easily detected. nih.gov

Solid-Phase Derivatization: To avoid interfering peaks from excess derivatizing reagent, solid-phase reagents can be used. nih.gov For example, a polymer-bound 3,5-dinitrobenzoyl group can derivatize amines and alcohols, after which the solid reagent is simply filtered off, leading to a clean sample for injection. nih.gov

Synthesis of Complex Molecular Architectures via Multi-site Derivatization

The presence of three distinct reactive sites on this compound makes it a valuable building block for synthesizing complex molecular architectures. By strategically choosing reagents and reaction conditions, each functional group can be modified selectively.

A synthetic route could begin with the protection of the highly reactive amino group via acetylation. libretexts.org With the amino group protected, the hydroxymethyl group could be modified, for example, through esterification or oxidation. rsc.org Subsequently, the bromine atom could serve as a handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to build a more complex carbon skeleton. nih.gov Finally, deprotection of the amino group would reveal the free amine, which could then undergo further reaction, such as a Buchwald-Hartwig amination with a different aryl halide. libretexts.org

This step-wise, multi-site derivatization allows for the controlled and systematic construction of intricate molecules with precisely defined functionalities at each position, starting from a single, versatile precursor. The ability to generate diverse aniline derivatives is a key goal in medicinal chemistry for optimizing the pharmacological properties of drug candidates. cresset-group.com

Advanced Spectroscopic Characterization Techniques Applied to 3 Amino 5 Bromo 2 Methylphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. For (3-amino-5-bromo-2-methylphenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the amine protons, and the methyl protons.

The aromatic region would likely display two distinct signals for the two non-equivalent aromatic protons. The proton at the C6 position, being ortho to the electron-donating amino group, would appear at a certain chemical shift, while the proton at the C4 position, situated between the amino and bromo groups, would have a different chemical shift. The methyl group at C2 would cause a singlet in the upfield region of the spectrum. The benzylic protons of the methanol group would likely appear as a singlet, and the amino group protons would also produce a characteristic signal.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C4-H) | 7.0 - 7.3 | Doublet | 1H |

| Aromatic-H (C6-H) | 6.6 - 6.9 | Doublet | 1H |

| -CH₂OH | 4.5 - 4.8 | Singlet | 2H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| -CH₃ | 2.1 - 2.4 | Singlet | 3H |

This table is a representation of expected values based on known substituent effects in similar aromatic systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. In the case of this compound, eight distinct signals would be expected, corresponding to the seven carbon atoms of the substituted benzene (B151609) ring and the one carbon of the methyl group.

The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the amino group (C3) would be shifted to a lower frequency, while the carbon attached to the bromine atom (C5) would be influenced by its electronegativity. The carbons bearing the methyl (C2) and methanol (C1) groups would also have characteristic chemical shifts.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~140 |

| C2 (-CH₃) | ~125 |

| C3 (-NH₂) | ~145 |

| C4 | ~115 |

| C5 (-Br) | ~110 |

| C6 | ~120 |

| -CH₂OH | ~65 |

| -CH₃ | ~18 |

This table is a representation of expected values based on known substituent effects in similar aromatic systems.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. youtube.com This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is invaluable for piecing together the molecular structure. For example, the methylene protons would show a correlation to the aromatic carbon C1, and the methyl protons would show correlations to C1, C2, and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. This can help to confirm the substitution pattern on the aromatic ring by showing spatial proximity between, for example, the methyl protons and the proton at C6.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₀BrNO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, which is a clear diagnostic feature.

Expected HRMS Data for this compound:

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ (⁷⁹Br) | C₈H₁₁⁷⁹BrNO⁺ | 216.0073 | (Hypothetical) |

| [M+H]⁺ (⁸¹Br) | C₈H₁₁⁸¹BrNO⁺ | 218.0053 | (Hypothetical) |

This table presents calculated exact masses. The observed values would be determined experimentally.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often producing protonated molecules [M+H]⁺ with minimal fragmentation. By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), characteristic fragmentation patterns can be observed. For substituted benzyl (B1604629) alcohols, common fragmentation pathways include the loss of water (H₂O) and formaldehyde (B43269) (CH₂O). The fragmentation pattern provides valuable information for confirming the structure of the molecule and its derivatives.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional moieties: the hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and bromo-substituted aromatic ring.

The O-H stretching vibration of the methanol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to produce two distinct bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups would appear just below this, in the 2850-2960 cm⁻¹ range.

The "fingerprint region," from approximately 1500 to 400 cm⁻¹, contains a complex series of bands that are unique to the molecule as a whole. aatbio.com This region includes C-O stretching (around 1050-1150 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-Br stretching vibrations, which are typically found at lower wavenumbers (500-600 cm⁻¹). Detailed vibrational assignments are often supported by computational methods, such as Density Functional Theory (DFT), which have been used to analyze related molecules like 2-aminobenzyl alcohol and 3-aminobenzyl alcohol. uni.luachemblock.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is based on characteristic vibrational frequencies for the functional groups present and data from analogous compounds like aminobenzyl alcohols.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 (Two bands) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂OH | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| C-O Stretch (Primary Alcohol) | C-OH | 1050 - 1150 |

| C-N Stretch | Aryl-N | 1250 - 1350 |

| C-Br Stretch | Aryl-Br | 500 - 600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a distinct "molecular fingerprint." sigmaaldrich.com For this compound, FT-Raman is especially useful for characterizing the phenyl ring and the C-Br bond.

The aromatic ring breathing modes and C-H stretching vibrations typically produce strong signals in the Raman spectrum. Unlike in IR spectra, the symmetric stretching of the benzene ring often gives a very intense Raman band. acs.org The FT-Raman and FT-IR spectra of related compounds like 2-aminobenzyl alcohol and 3-aminobenzyl alcohol have been recorded and analyzed in detail, providing a basis for interpreting the spectrum of the title compound. uni.luachemblock.comachemblock.com The C-Br stretch, while weak in the IR, can be more readily observed in the Raman spectrum. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Shifts for this compound This table is based on characteristic Raman shifts for the functional groups present and data from analogous compounds like aminobenzyl alcohols. uni.luachemblock.com

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3040 - 3080 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂OH | 2850 - 2960 |

| Ring Breathing Mode | Phenyl Ring | ~1000 |

| Trigonal Bend | Phenyl Ring | ~1030 |

| C-C Stretch | Aromatic Ring | 1570 - 1610 |

| C-Br Stretch | Aryl-Br | 500 - 600 |

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These studies reveal information about the chromophores present and can be extended to explore the photophysical properties, such as fluorescence, of the compound or its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. The aniline (B41778) chromophore (an amino group attached to a benzene ring) is known to exhibit strong absorption bands corresponding to π→π* transitions. For instance, the UV-Vis spectrum of the related 2-aminobenzyl alcohol shows absorption maxima around 240 nm and 285 nm. nist.gov

The presence of substituents on the benzene ring—namely the bromo, methyl, and hydroxymethyl groups—is expected to cause shifts in the absorption maxima (λ_max). The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the benzene absorption bands. The bromine atom, also an auxochrome, and the methyl group (an alkyl group) would further modify these transitions. The precise λ_max values for this compound would be determined by the cumulative electronic effects of these substituents. Studies on related compounds, such as 4-aminobenzyl alcohol, have also been used to understand these photo-reduction and oxidation processes. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent This table is based on the known electronic transitions of the aniline chromophore and the expected influence of substituents.

| Transition | Chromophore | Expected λ_max (nm) |

| π → π | Substituted Benzene Ring | 240 - 260 |

| π → π | Substituted Benzene Ring | 280 - 310 |

Fluorescence Spectroscopy of Derived Compounds

While the parent compound may exhibit weak fluorescence, its structural motifs can be incorporated into derivatives with significant emissive properties. Research into derived compounds often focuses on creating fluorescent probes that respond to their environment.

For example, a study on bromo-substituted aminobenzo[b]quinolizinium derivatives, which contain a core structure related to the title compound, revealed interesting photophysical behavior. sigmaaldrich.com These derivatives showed very low fluorescence in aqueous solutions but became highly emissive upon binding with biomacromolecules like DNA. sigmaaldrich.com This "light-up" effect was attributed to the restriction of torsional rotation around the exocyclic C(aryl)-NH₂ bond upon intercalation into the DNA structure, which closes non-radiative decay pathways and enhances fluorescence. sigmaaldrich.com The bromine atom in these derivatives was noted to contribute to fluorescence quenching through a heavy-atom effect, an important consideration in the design of such probes. sigmaaldrich.com This research highlights how the fundamental aminobenzyl alcohol framework can be chemically modified to create advanced fluorescent tools.

X-Ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure for this compound is not publicly available, data from closely related compounds illustrate the power of this technique. For instance, the crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, a complex derivative containing the 2-amino-5-bromo-phenyl moiety, has been determined. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Such studies also detail intermolecular interactions, like hydrogen bonds and halogen bonds, which stabilize the crystal structure. researchgate.net This information is critical for understanding solid-state properties and for computational modeling studies.

Table 4: Representative Single-Crystal X-Ray Diffraction Data for a Derivative Containing an Amino-Bromo-Phenyl Moiety Data presented is for (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀BrClINO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0083(2) |

| b (Å) | 9.7548(3) |

| c (Å) | 31.9640(10) |

| α (°) | 90 |

| β (°) | 92.576(2) |

| γ (°) | 90 |

| Volume (ų) | 1560.02(9) |

| Z (molecules/unit cell) | 4 |

Computational Chemistry Studies on this compound

Following a comprehensive search for dedicated computational chemistry research on the specific compound this compound, it has been determined that there are no publicly available scientific studies that provide the specific data required to populate the requested article structure.

The search did not yield any papers detailing Density Functional Theory (DFT) calculations, molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, calculated spectroscopic parameters, or Molecular Dynamics (MD) simulations performed specifically on this compound.

While general principles and methodologies of these computational techniques are well-documented for other molecules, including some structurally related compounds researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.gov, applying these findings to this compound without direct research would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject. The creation of detailed research findings and data tables, as requested, is therefore not possible.

To provide the requested article, access to specific computational studies on this compound is necessary. Without such sources, generating the content for the outlined sections and subsections cannot be accomplished.

Computational Chemistry Studies on 3 Amino 5 Bromo 2 Methylphenyl Methanol

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties. researchgate.netnih.govsysrevpharm.org These models are statistical in nature and are widely used in fields like pharmaceutical chemistry and materials science to predict the properties of new or untested molecules. sysrevpharm.org

A typical QSPR study involves:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for a series of molecules. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: A mathematical model is then developed to establish a relationship between the calculated descriptors and an experimentally measured property. nih.gov Common techniques include multiple linear regression, partial least squares, and machine learning algorithms. sysrevpharm.org

Model Validation: The predictive power of the model is rigorously tested using statistical methods, such as cross-validation, to ensure its reliability. nih.gov

For a molecule like (3-amino-5-bromo-2-methylphenyl)methanol, a QSPR model could potentially predict properties such as boiling point, solubility, or biological activity based on descriptors derived from its unique arrangement of amino, bromo, and methyl substituents on the phenyl ring. However, no such specific QSPR models for this compound have been documented in the reviewed literature.

Theoretical Prediction of Reaction Pathways and Transition States

The theoretical prediction of reaction pathways and transition states is a fundamental application of computational quantum chemistry. fossee.in These studies provide valuable insights into the mechanism of chemical reactions, including the energetics and geometries of transient species that are often difficult to observe experimentally. fossee.innih.gov

The general process for these theoretical predictions involves:

Locating Stationary Points: Using quantum mechanical methods like Density Functional Theory (DFT), researchers locate the minimum energy structures of reactants, products, and any intermediates. researchgate.net The transition state, which is a first-order saddle point on the potential energy surface, is also located. fossee.in

Frequency Analysis: A vibrational frequency analysis is performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. fossee.in

For this compound, theoretical studies could elucidate the mechanisms of reactions involving its amino or methanol (B129727) functional groups. For instance, computations could predict the transition state for its oxidation to the corresponding aldehyde or its participation in nucleophilic substitution reactions. Despite the potential for such insightful studies, specific research detailing the theoretical prediction of reaction pathways and transition states for this compound is not currently available.

Role of 3 Amino 5 Bromo 2 Methylphenyl Methanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The unique arrangement of functional groups in (3-amino-5-bromo-2-methylphenyl)methanol makes it an ideal starting material for the synthesis of complex heterocyclic structures. As an ortho-amino benzyl (B1604629) alcohol, it possesses the necessary components for intramolecular cyclization reactions or for condensation with other molecules to form fused ring systems. The bromine atom provides an additional reactive handle, which can be utilized in cross-coupling reactions to introduce further molecular complexity, thereby expanding its utility as a precursor for a wide range of poly-substituted and fused aromatic compounds.

Building Block for Nitrogen-Containing Heterocycles

The presence of both an amino group and a benzyl alcohol function in a 1,2-relationship on the benzene (B151609) ring is a classic structural motif for the construction of nitrogen-containing heterocycles. This arrangement facilitates cyclization reactions that lead to the formation of various fused ring systems.

Synthesis of Benzoxazole (B165842) Derivatives